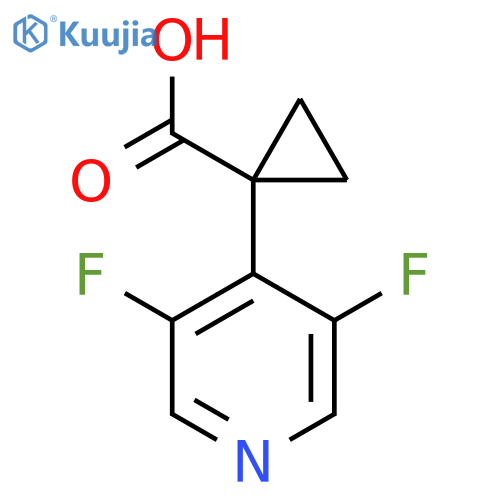

Cas no 2229628-80-0 (1-(3,5-difluoropyridin-4-yl)cyclopropane-1-carboxylic acid)

1-(3,5-difluoropyridin-4-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(3,5-difluoropyridin-4-yl)cyclopropane-1-carboxylic acid

- 2229628-80-0

- EN300-1998750

-

- インチ: 1S/C9H7F2NO2/c10-5-3-12-4-6(11)7(5)9(1-2-9)8(13)14/h3-4H,1-2H2,(H,13,14)

- InChIKey: RMKDSKFJTDGATN-UHFFFAOYSA-N

- ほほえんだ: FC1C=NC=C(C=1C1(C(=O)O)CC1)F

計算された属性

- せいみつぶんしりょう: 199.04448479g/mol

- どういたいしつりょう: 199.04448479g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 245

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 50.2Ų

1-(3,5-difluoropyridin-4-yl)cyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1998750-0.05g |

1-(3,5-difluoropyridin-4-yl)cyclopropane-1-carboxylic acid |

2229628-80-0 | 0.05g |

$1080.0 | 2023-09-16 | ||

| Enamine | EN300-1998750-0.5g |

1-(3,5-difluoropyridin-4-yl)cyclopropane-1-carboxylic acid |

2229628-80-0 | 0.5g |

$1234.0 | 2023-09-16 | ||

| Enamine | EN300-1998750-5.0g |

1-(3,5-difluoropyridin-4-yl)cyclopropane-1-carboxylic acid |

2229628-80-0 | 5g |

$3728.0 | 2023-05-31 | ||

| Enamine | EN300-1998750-10.0g |

1-(3,5-difluoropyridin-4-yl)cyclopropane-1-carboxylic acid |

2229628-80-0 | 10g |

$5528.0 | 2023-05-31 | ||

| Enamine | EN300-1998750-0.25g |

1-(3,5-difluoropyridin-4-yl)cyclopropane-1-carboxylic acid |

2229628-80-0 | 0.25g |

$1183.0 | 2023-09-16 | ||

| Enamine | EN300-1998750-1g |

1-(3,5-difluoropyridin-4-yl)cyclopropane-1-carboxylic acid |

2229628-80-0 | 1g |

$1286.0 | 2023-09-16 | ||

| Enamine | EN300-1998750-5g |

1-(3,5-difluoropyridin-4-yl)cyclopropane-1-carboxylic acid |

2229628-80-0 | 5g |

$3728.0 | 2023-09-16 | ||

| Enamine | EN300-1998750-10g |

1-(3,5-difluoropyridin-4-yl)cyclopropane-1-carboxylic acid |

2229628-80-0 | 10g |

$5528.0 | 2023-09-16 | ||

| Enamine | EN300-1998750-2.5g |

1-(3,5-difluoropyridin-4-yl)cyclopropane-1-carboxylic acid |

2229628-80-0 | 2.5g |

$2520.0 | 2023-09-16 | ||

| Enamine | EN300-1998750-1.0g |

1-(3,5-difluoropyridin-4-yl)cyclopropane-1-carboxylic acid |

2229628-80-0 | 1g |

$1286.0 | 2023-05-31 |

1-(3,5-difluoropyridin-4-yl)cyclopropane-1-carboxylic acid 関連文献

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

1-(3,5-difluoropyridin-4-yl)cyclopropane-1-carboxylic acidに関する追加情報

Introduction to 1-(3,5-difluoropyridin-4-yl)cyclopropane-1-carboxylic acid (CAS No. 2229628-80-0)

1-(3,5-difluoropyridin-4-yl)cyclopropane-1-carboxylic acid (CAS No. 2229628-80-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound belongs to the class of heterocyclic derivatives, featuring a cyclopropane ring fused with a pyridine moiety, both of which are strategically substituted with fluorine atoms. The presence of these fluorine atoms introduces electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule, making it a promising candidate for drug development.

The cyclopropane unit in this compound is particularly noteworthy due to its rigid three-membered ring structure. This structural motif is known to enhance metabolic stability and binding interactions by restricting conformational flexibility. In contrast, the pyridine ring serves as a versatile pharmacophore, capable of engaging in hydrogen bonding and hydrophobic interactions with biological targets. The combination of these features makes 1-(3,5-difluoropyridin-4-yl)cyclopropane-1-carboxylic acid an intriguing scaffold for designing novel therapeutic agents.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated pyridines in drug discovery. The introduction of fluorine atoms at specific positions can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, fluorine substitution can improve lipophilicity, reduce metabolic degradation, and enhance receptor binding affinity. In the case of 1-(3,5-difluoropyridin-4-yl)cyclopropane-1-carboxylic acid, the dual fluorination at the 3 and 5 positions of the pyridine ring is expected to confer enhanced stability and selectivity, making it a valuable building block for next-generation pharmaceuticals.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors targeting various biological pathways. The cyclopropane ring has been shown to interact favorably with enzymes and receptors due to its unique steric properties. For example, studies have demonstrated that cyclopropane-containing molecules can effectively disrupt protein-protein interactions by inducing conformational changes in target proteins. This mechanism has been exploited in the design of inhibitors for enzymes involved in cancer metabolism and inflammatory diseases.

The pyridine moiety, when combined with the cyclopropane unit, further expands the chemical space available for drug design. Pyridine derivatives are well-documented scaffolds in medicinal chemistry, with numerous examples having entered clinical trials or being used as active pharmaceutical ingredients (APIs). The presence of fluorine atoms at the 3 and 5 positions adds an additional layer of complexity, allowing for fine-tuning of physicochemical properties such as solubility, permeability, and metabolic clearance.

Recent research has also explored the synthetic methodologies for constructing 1-(3,5-difluoropyridin-4-yl)cyclopropane-1-carboxylic acid and its derivatives. Transition-metal-catalyzed reactions have emerged as powerful tools for introducing fluorine atoms into complex molecular frameworks while maintaining high selectivity and yield. For instance, palladium-catalyzed cross-coupling reactions have been employed to functionalize the pyridine ring with various substituents, including cyclopropane units. These synthetic strategies have enabled chemists to rapidly explore diverse chemical libraries containing this novel scaffold.

In addition to its potential as a drug intermediate, 1-(3,5-difluoropyridin-4-yl)cyclopropane-1-carboxylic acid has shown promise in materials science applications. The combination of rigidity provided by the cyclopropane ring and electronic effects introduced by fluorine substitution makes this compound an excellent candidate for designing advanced materials with tailored electronic properties. Such materials could find applications in organic electronics, sensors, and other cutting-edge technologies.

The growing interest in fluorinated heterocycles like 1-(3,5-difluoropyridin-4-yl)cyclopropane-1-carboxylic acid underscores their significance in modern chemical research. As our understanding of structure-function relationships continues to evolve, compounds like this one are expected to play a pivotal role in addressing unmet medical needs across various therapeutic areas. Ongoing studies are focused on optimizing synthetic routes, exploring new derivatives, and evaluating their biological activity in preclinical models.

The development of novel pharmaceuticals often involves iterative processes that require careful optimization of molecular structure to achieve desired pharmacological outcomes. 1-(3,5-difluoropyridin-4-yl)cyclopropane-1-carboxylic acid exemplifies how strategic modifications can lead to compounds with enhanced properties compared to their parent structures. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly identify promising candidates for further development.

In conclusion,1-(3,5-difluoropyridin-4-yl)cyclopropane-1-carboxylic acid (CAS No. 2229628-80-0) represents a fascinating example of how structural innovation can drive advancements in pharmaceutical chemistry. Its unique combination of structural features makes it a versatile scaffold for drug discovery efforts aimed at treating a wide range of diseases. As research progresses,this compound is likely to continue influencing both academic investigations and industrial applications,contributing significantly to the field。

2229628-80-0 (1-(3,5-difluoropyridin-4-yl)cyclopropane-1-carboxylic acid) 関連製品

- 1806409-46-0(4-Bromo-3-(3-chloropropyl)(difluoromethoxy)benzene)

- 2007917-24-8(Carbamic acid, N-[(3R,4R)-4-fluorotetrahydro-3-furanyl]-, 1,1-dimethylethyl ester, rel-)

- 898406-83-2(N'-(2-cyanophenyl)-N-{2-1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide)

- 874297-97-9(1-(pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea)

- 1323966-13-7(3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid)

- 1006777-87-2(4-cyano-N-[(2Z)-4,6-difluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide)

- 1805137-81-8(3-(Aminomethyl)-4-methoxy-5-(trifluoromethoxy)pyridine-2-methanol)

- 2098003-90-6(1-{octahydrocyclopenta[c]pyrrol-4-yl}piperidine dihydrochloride)

- 941913-73-1(N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide)

- 1326814-33-8(8-Methyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)